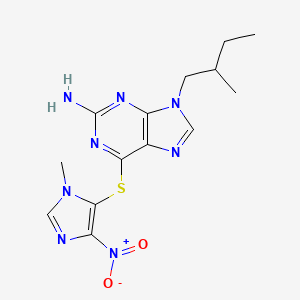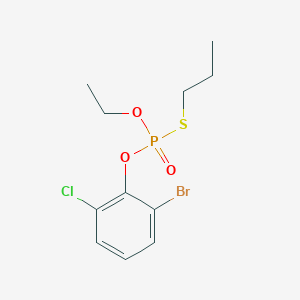
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration, chlorination, and carboxylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and carbon dioxide for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrazole ring.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]morpholine: Contains a morpholine ring instead of a pyrazole ring.
Uniqueness
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro and a nitro group on the pyrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H6ClN5O4 |
|---|---|
Molekulargewicht |
271.62 g/mol |
IUPAC-Name |
4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClN5O4/c9-5-3-13(11-7(5)8(15)16)4-12-2-1-6(10-12)14(17)18/h1-3H,4H2,(H,15,16) |
InChI-Schlüssel |
WSEOKQNEQVZLAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1[N+](=O)[O-])CN2C=C(C(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



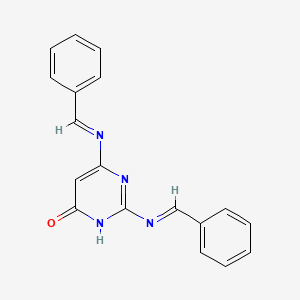
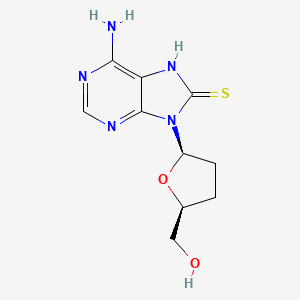

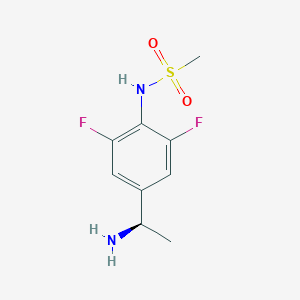
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
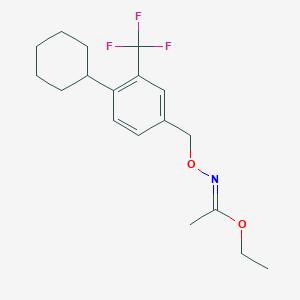

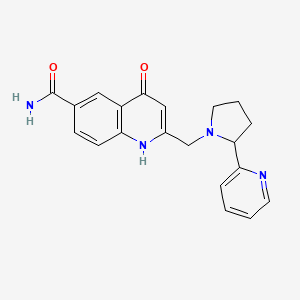
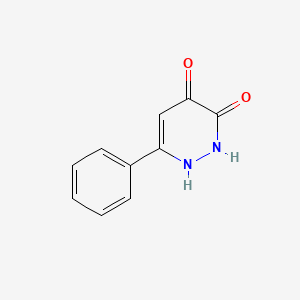

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
